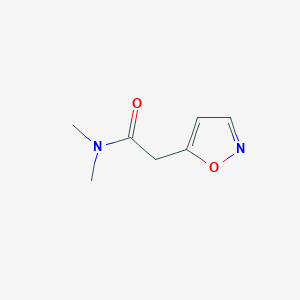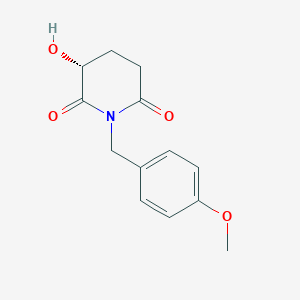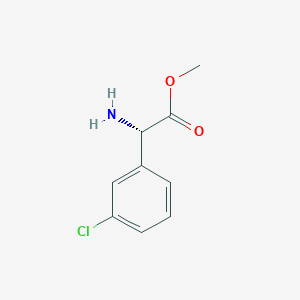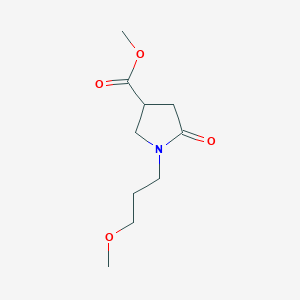
5-Chloro-2-iodo-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-3-methylbenzoic acid typically involves the iodination and chlorination of 3-methylbenzoic acid. One common method is the electrophilic substitution reaction where 3-methylbenzoic acid is treated with iodine and chlorine under specific conditions to introduce the halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic halogenation reactions. The process is optimized for yield and purity, often using catalysts and controlled reaction environments to ensure the efficient introduction of chlorine and iodine atoms.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-iodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-3-methylbenzoic acid depends on its specific application. In chemical reactions, the halogen atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-methylbenzoic acid
- 3-Chloro-5-iodo-2-methylbenzoic acid
- 5-Iodo-2-methylbenzoic acid
- 2-Chloro-3-methylbenzoic acid
Uniqueness
5-Chloro-2-iodo-3-methylbenzoic acid is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring, which influence its chemical reactivity and potential applications. The combination of these halogens with a methyl group provides distinct properties that can be leveraged in various synthetic and industrial processes.
Properties
Molecular Formula |
C8H6ClIO2 |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
MNHHENJTMUSTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


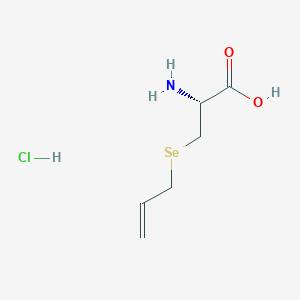


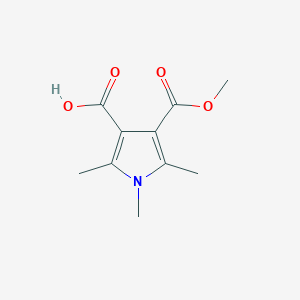

![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
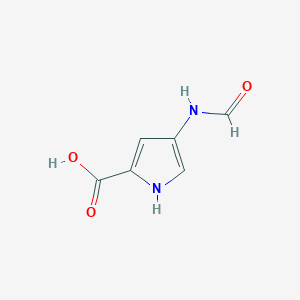
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
